molecular formula C17H19NO3 B1195249 Cherylline CAS No. 23367-61-5

Cherylline

Cat. No.: B1195249
CAS No.: 23367-61-5
M. Wt: 285.34 g/mol
InChI Key: VXXVFIKKBBVGIR-HNNXBMFYSA-N
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Description

Cherylline is a naturally occurring alkaloid belonging to the Amaryllidaceae family. It is a 4-aryltetrahydroisoquinoline alkaloid, first isolated from Crinum powelli. This compound is known for its unique structure and significant biological activities, including antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of cherylline. One common method involves the Bischler-Napieralski reaction, which is used to synthesize 1,4-disubstituted-1,2,3,4-tetrahydroisoquinolines . Another method includes the acid-catalyzed Michael addition of veratrole to p-methoxycinnamic acid, followed by Curtius rearrangement and Pictet-Spangler cyclization .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Amaryllidaceae plants, particularly Crinum species. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cherylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cherylline has a wide range of scientific research applications:

Mechanism of Action

Cherylline exerts its effects by targeting multiple proteins. It interacts with human proteins such as dopamine and estrogen receptors. The compound specifically hinders the viral RNA synthesis step, thereby inhibiting the replication of viruses like dengue and Zika .

Comparison with Similar Compounds

Cherylline is compared with other Amaryllidaceae alkaloids such as lycorine, crinine, and galanthamine. While all these compounds share a common biosynthetic origin, this compound is unique due to its specific antiviral activity against dengue and Zika viruses . Similar compounds include:

This compound’s distinct structure and specific biological activities make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(4S)-4-(4-hydroxyphenyl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18-9-12-7-16(20)17(21-2)8-14(12)15(10-18)11-3-5-13(19)6-4-11/h3-8,15,19-20H,9-10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXVFIKKBBVGIR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=C(C=C2C1)O)OC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=CC(=C(C=C2C1)O)OC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177922
Record name Cherylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23367-61-5
Record name Cherylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023367615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cherylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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